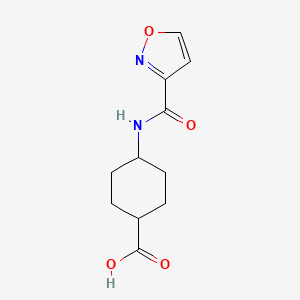
cis 4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis 4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid: is a compound that features a cyclohexane ring substituted with an isoxazole carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis 4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid typically involves the formation of the isoxazole ring followed by its attachment to the cyclohexane carboxylic acid. One common method involves the cyclization of α,β-acetylenic oximes to form the isoxazole ring, which is then coupled with cyclohexane carboxylic acid derivatives . The reaction conditions often require the use of catalysts such as AuCl3 or CuCl to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve the use of high-pressure hydrogenation of aromatic or cyclohexene derivatives in the presence of platinum group catalysts . This method allows for the efficient production of the desired cis isomer.
Chemical Reactions Analysis
Types of Reactions: cis 4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The carboxamide group can be substituted with other functional groups to create a variety of analogs.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products: The major products formed from these reactions include various substituted isoxazole derivatives, amine derivatives, and other functionalized cyclohexane carboxylic acids.
Scientific Research Applications
cis 4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of cis 4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity . The compound may inhibit certain enzymes or block receptor sites, leading to its therapeutic effects.
Comparison with Similar Compounds
cis-4-Aminocyclohexanecarboxylic acid: This compound shares the cyclohexane carboxylic acid structure but has an amino group instead of the isoxazole carboxamide.
4-Phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid: This compound has a similar cyclohexane carboxylic acid structure but with a phenylpiperidine group.
Uniqueness: cis 4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. The isoxazole ring is known for its stability and ability to participate in various chemical reactions, making this compound a versatile scaffold for drug development .
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
4-(1,2-oxazole-3-carbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H14N2O4/c14-10(9-5-6-17-13-9)12-8-3-1-7(2-4-8)11(15)16/h5-8H,1-4H2,(H,12,14)(H,15,16) |
InChI Key |
AIGSSECDJXPDOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)C2=NOC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



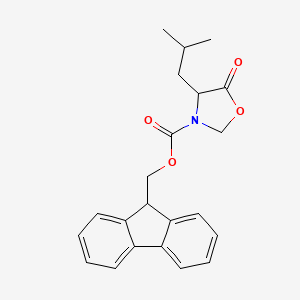
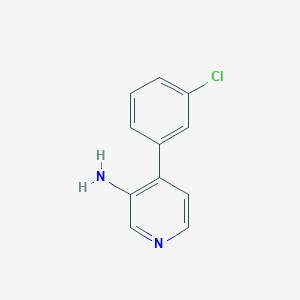
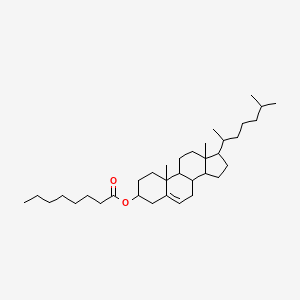

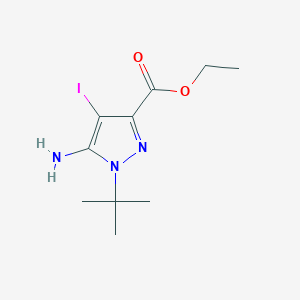
![2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine](/img/structure/B12069110.png)

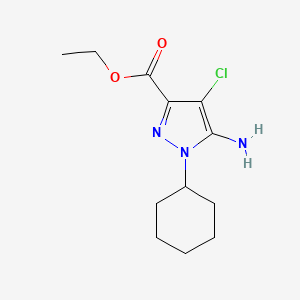
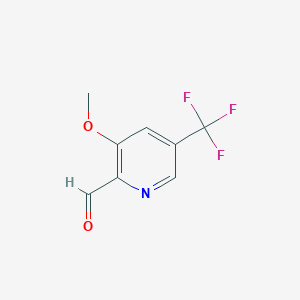
![7-{8-[(2,2-Dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoic acid](/img/structure/B12069144.png)

![2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride](/img/structure/B12069149.png)

